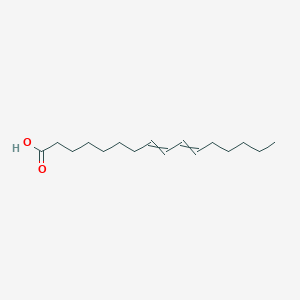
Hexadeca-8,10-dienoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexadeca-8,10-dienoic acid is a long-chain fatty acid characterized by the presence of two double bonds located at the 8th and 10th positions of the carbon chain. . It is a polyunsaturated fatty acid that plays a significant role in various biological processes and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of hexadeca-8,10-dienoic acid involves several steps. One common method is the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired diene. The reaction conditions typically involve the use of strong bases such as sodium hydride or potassium tert-butoxide in an aprotic solvent like tetrahydrofuran (THF) .
Industrial Production Methods: Industrial production of this compound can be achieved through the catalytic hydrogenation of polyunsaturated fatty acids derived from natural sources. This process involves the use of metal catalysts such as palladium or nickel under controlled temperature and pressure conditions .
Chemical Reactions Analysis
Types of Reactions: Hexadeca-8,10-dienoic acid undergoes various chemical reactions, including:
Oxidation: The double bonds in the compound can be oxidized to form epoxides or diols.
Substitution: The carboxylic acid group can undergo substitution reactions to form esters or amides.
Major Products:
Epoxides and Diols: Formed from oxidation reactions.
Alkanes: Formed from reduction reactions.
Esters and Amides: Formed from substitution reactions.
Scientific Research Applications
Hexadeca-8,10-dienoic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Studied for its role in cell membrane structure and function.
Medicine: Investigated for its potential anti-inflammatory and anticancer properties.
Industry: Utilized in the production of biodegradable plastics and surfactants.
Mechanism of Action
The mechanism of action of hexadeca-8,10-dienoic acid involves its incorporation into cell membranes, where it influences membrane fluidity and permeability. It can also act as a signaling molecule, modulating various cellular pathways and processes . The molecular targets include enzymes involved in lipid metabolism and receptors that mediate inflammatory responses .
Comparison with Similar Compounds
Hexadeca-8,10-dienoic acid can be compared with other similar long-chain fatty acids such as:
- Octadeca-7,11-dienoic acid
- Eicosa-7,13-dienoic acid
- Hexadeca-10,12-dienoic acid
Uniqueness: this compound is unique due to its specific double bond positions, which confer distinct chemical and biological properties.
Properties
CAS No. |
686721-81-3 |
|---|---|
Molecular Formula |
C16H28O2 |
Molecular Weight |
252.39 g/mol |
IUPAC Name |
hexadeca-8,10-dienoic acid |
InChI |
InChI=1S/C16H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h6-9H,2-5,10-15H2,1H3,(H,17,18) |
InChI Key |
RKRWQJWKOXDDSE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC=CC=CCCCCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















